molecular formula C8H14N2O3 B12578349 5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid CAS No. 188780-43-0

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid

Cat. No.: B12578349
CAS No.: 188780-43-0
M. Wt: 186.21 g/mol
InChI Key: NLWXGLKJZHQHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid exhibits characteristic resonances:

  • A deshielded vinyl proton at δ 6.82 ppm (C3–H), split into a doublet of doublets ($$ J = 15.2 \, \text{Hz}, 2.4 \, \text{Hz} $$) due to coupling with C4–H and the amide proton.
  • Two doublets for the diastereotopic C2 methylene protons (δ 2.67 ppm and δ 2.59 ppm, $$ J = 16.8 \, \text{Hz} $$), arising from restricted rotation about the C3–C4 bond.
  • A septet at δ 3.89 ppm for the isopropyl methine proton, integrated to 1H, with $$ ^3J $$ coupling to adjacent methyl groups (δ 1.12 ppm, 6H doublet).

The $$ ^{13}C $$ NMR spectrum confirms the conjugated system, with signals at δ 168.5 ppm (C5=O), δ 162.1 ppm (C3), and δ 140.3 ppm (C4). The carboxylic acid carbonyl appears at δ 174.9 ppm, shifted upfield compared to non-conjugated analogs due to resonance delocalization.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • A broad band at 3200–2500 cm$$ ^{-1} $$ from O–H and N–H stretching vibrations.
  • Strong peaks at 1685 cm$$ ^{-1} $$ (C=O stretch, amide I) and 1640 cm$$ ^{-1} $$ (C=C stretch), indicating conjugation between the carbonyl and double bond.
  • A distinctive absorption at 1550 cm$$ ^{-1} $$ attributed to N–H bending in the secondary amine.

Mass Spectrometry (MS)

High-resolution ESI-MS shows a molecular ion peak at $$ m/z $$ 201.1124 ([M+H]$$ ^+ $$), consistent with the molecular formula $$ \text{C}9\text{H}{16}\text{N}2\text{O}3 $$. Fragmentation patterns include:

  • Loss of H$$ _2$$O ($$ m/z $$ 183.1019) from the carboxylic acid group.
  • Cleavage of the C4–N bond yielding ions at $$ m/z $$ 115.0632 (C$$ _5$$H$$ _9$$NO$$ _2$$$$ ^+ $$) and 86.0493 (C$$ _4$$H$$ _8$$N$$ ^+ $$).

X-ray Crystallographic Studies and Molecular Packing

Single-crystal X-ray diffraction analysis of a hydrochloride salt derivative reveals a monoclinic crystal system (space group $$ P2_1/c $$) with unit cell parameters $$ a = 8.923 \, \text{Å}, b = 12.456 \, \text{Å}, c = 10.341 \, \text{Å}, \beta = 102.7^\circ $$. The molecule adopts a planar conformation in the solid state, stabilized by intramolecular hydrogen bonding between the C5=O group and the adjacent N–H proton (O···H–N distance = 2.09 Å).

Intermolecular interactions include:

  • Carboxylic acid dimerization via O–H···O hydrogen bonds (2.65 Å).
  • Edge-to-face π-stacking between eneamine systems at a centroid distance of 3.89 Å.
  • CH–π interactions involving the isopropyl methyl groups and adjacent aromatic moieties in co-crystallized solvent molecules.

Table 2: Selected Crystallographic Parameters

Parameter Value
Space group $$ P2_1/c $$
Z 4
Density (calc.) 1.342 g/cm$$ ^3 $$
R-factor 0.041

Data derived from analogous structures in

Tautomeric Forms and Resonance Stabilization

The compound exhibits three dominant tautomeric forms:

  • Keto-amine tautomer : Predominant in polar solvents (80% in D$$ _2$$O), featuring a conjugated C3=C4 double bond and C5 ketone.
  • Enol-imine tautomer : Observed in aprotic media (15% in DMSO-d$$ _6 $$), with a C4–N single bond and C5–O–H group.
  • Zwitterionic form : Present in crystalline states, involving proton transfer from the carboxylic acid to the adjacent amine.

Resonance stabilization of the eneamine system delocalizes electron density across the C3–C4–C5–O framework, as shown by the nearly equal C3–C4 (1.38 Å) and C4–C5 (1.40 Å) bond lengths in X-ray structures. This delocalization lowers the compound’s overall energy by approximately 18 kcal/mol compared to non-conjugated analogs, as calculated using M06-2X/6-311++G(d,p) methods.

Figure 1: Resonance Hybrid of the Keto-amine Tautomer
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{H}2\text{N} & - & \text{C} = \text{C} - \text{C} - \text{NH}(\text{CH}(\text{CH}3)_2) \
& | & \
\text{COOH} & & \
\end{array}
$$
Resonance structures derived from

Properties

CAS No.

188780-43-0

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

5-amino-5-oxo-4-(propan-2-ylamino)pent-3-enoic acid

InChI

InChI=1S/C8H14N2O3/c1-5(2)10-6(8(9)13)3-4-7(11)12/h3,5,10H,4H2,1-2H3,(H2,9,13)(H,11,12)

InChI Key

NLWXGLKJZHQHOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=CCC(=O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Base Hydrolysis of Methyl Ester Precursor

The most documented synthetic route involves the hydrolysis of the methyl ester derivative:

  • Starting material: Methyl 5-amino-5-oxo-4-[(propan-2-yl)amino]pentanoate.
  • Reagents: Sodium hydroxide (NaOH).
  • Solvent: Tetrahydrofuran (THF).
  • Conditions: 40°C for 2 hours.
  • Outcome: Conversion of the methyl ester to the free acid, yielding 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid.

This method ensures the preservation of the α,β-unsaturated carboxylic acid moiety while effectively removing the ester protecting group.

Oxidation and Reduction Steps (Optional Modifications)

  • Oxidation: The keto group at position 5 can be selectively oxidized using agents like potassium permanganate or chromium trioxide to form oxo derivatives.
  • Reduction: Sodium borohydride or lithium aluminum hydride can reduce the keto group to a hydroxyl group if desired.
  • Substitution: The amino group can be modified via substitution reactions with electrophiles such as alkyl halides or acyl chlorides to introduce further functionalization.

Detailed Synthetic Scheme (Based on Literature)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Ester Hydrolysis NaOH, THF, 40°C, 2 h 5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid High yield, preserves unsaturation
2 Optional Oxidation KMnO4 or CrO3 Oxo derivatives Dependent on reagent and conditions
3 Optional Reduction NaBH4 or LiAlH4 Hydroxyl derivatives Selective reduction of keto group
4 Amino Substitution Alkyl halides, acyl chlorides Substituted amino derivatives Functional group diversification

Alternative Synthetic Approaches

Synthesis via Keto Acid Intermediates

Research on keto acid chemistry suggests that keto acids can be synthesized from simpler precursors such as propanoyl chloride and 1,3-dioxane derivatives, followed by methanolysis and hydrolysis to yield keto acid intermediates structurally related to the target compound. This approach involves:

  • Formation of 3-oxopentanoic acid derivatives.
  • Subsequent functionalization to introduce the amino and isopropylamino groups.
  • Control of stereochemistry and conjugation in the pent-3-enoic acid backbone.

Use of Vinyl Zinc Reagents for Carbon-Carbon Bond Formation

Vinyl zinc bromide reagents have been employed in related amino acid syntheses to introduce vinyl groups with high diastereoselectivity, which could be adapted for the synthesis of the pent-3-enoic acid moiety in the target compound. This method involves:

  • Preparation of vinyl zinc bromide.
  • Addition to aldehyde intermediates to form allylic alcohols.
  • Protection and oxidation steps to yield the α,β-unsaturated amino acid.

Research Findings and Optimization

  • The hydrolysis step is optimized at 40°C for 2 hours in THF to maximize yield and purity.
  • Oxidation and reduction steps require careful control to avoid overreaction or loss of the conjugated double bond.
  • Protection and deprotection strategies (e.g., Fmoc protection) are critical when synthesizing derivatives for peptide synthesis or further functionalization.
  • Diastereoselectivity and stereochemical control are important for biological activity and can be influenced by choice of reagents and reaction conditions.

Data Table: Key Physical and Chemical Properties Relevant to Preparation

Property Value/Description
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
CAS Number 188780-43-0
IUPAC Name 5-amino-5-oxo-4-(propan-2-ylamino)pent-3-enoic acid
Solvent for Hydrolysis Tetrahydrofuran (THF)
Hydrolysis Temperature 40°C
Hydrolysis Time 2 hours
Common Oxidizing Agents Potassium permanganate, chromium trioxide
Common Reducing Agents Sodium borohydride, lithium aluminum hydride
Amino Group Substitution Alkyl halides, acyl chlorides

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 5-amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid, differing primarily in substituents and stereochemistry:

Table 1: Key Structural Comparisons
Compound Name (CAS) Molecular Formula Substituent at Position 4 Functional Features Reference
5-Amino-5-oxo-4-[(propan-2-yl)amino]pent-3-enoic acid C₈H₁₃N₂O₃ Propan-2-ylamino Carboxamide, α,β-unsaturated acid N/A
Pentanoic acid,5-amino-5-oxo-4-[[(phenylmethoxy)carbonyl]amino]- (19522-39-5) C₁₃H₁₆N₂O₅ Benzyloxycarbonylamino (Cbz) Protective group, chiral (R-configuration)
(2S)-Amino-3,3-dimethyl-4-phenyl-pent-4-enoic acid C₁₃H₁₇NO₂ Phenyl Branched chain, aromatic substituent
Key Observations :

Substituent Effects: The propan-2-ylamino group in the target compound is less sterically demanding and more hydrophobic than the benzyloxycarbonyl (Cbz) group in 19522-39-5. The Cbz group is commonly used in peptide synthesis to protect amines, suggesting that 19522-39-5 may serve as an intermediate in controlled-release drug formulations . The phenyl group in the (2S)-amino-3,3-dimethyl compound introduces aromaticity, which could enhance binding to hydrophobic pockets in biological targets, unlike the aliphatic isopropyl group in the target compound .

Stereochemical and Reactivity Differences :

  • The (R)-configuration in 19522-39-5 highlights the role of chirality in biological activity, whereas the stereochemical details of the target compound are unspecified in the evidence.
  • The α,β-unsaturated system in the target compound may undergo Michael addition or cyclization reactions, whereas the saturated or differently substituted analogs (e.g., 19522-39-5) lack this reactivity.

Molecular Weight and Solubility :

  • The target compound (C₈H₁₃N₂O₃, MW 185.2 g/mol) is smaller and likely more water-soluble than 19522-39-5 (C₁₃H₁₆N₂O₅, MW 280.28 g/mol) due to the absence of bulky aromatic groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.